4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems and pharmaceuticals
Preparation Methods
The synthesis of 4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be compared with other similar compounds, such as:
4,6-dimethyl-2-mercaptopyrimidine: Known for its use in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.
4,6-dihydroxy-2-methylpyrimidine: Used in the synthesis of azo dyes and other industrial applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their cytotoxic activities and potential use as cancer therapeutics
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
4,6-dimethyl-2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(24-3)23(16)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNREZCCWYHSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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